3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine
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Overview
Description
3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest due to its potential biological activities, including anticancer, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds under mild heating conditions . Another approach involves the use of γ-bromodipnones with 2-aminothiazoles, which can yield the desired imidazo[2,1-B][1,3]thiazole system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, are likely applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazothiazole derivative used as an anthelmintic and immunomodulator.
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including anticancer and antiviral properties.
Uniqueness
3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine is unique due to its specific structural features that combine both imidazole and thiazole rings. This fusion imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H11N3OS |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
6-(azetidin-3-yloxymethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C9H11N3OS/c1-2-14-9-11-7(5-12(1)9)6-13-8-3-10-4-8/h1-2,5,8,10H,3-4,6H2 |
InChI Key |
SIIIDTLWBVUVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CN3C=CSC3=N2 |
Origin of Product |
United States |
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